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Compound of Interest

Compound Name: 3-Pentyn-2-ol

Cat. No.: B3427290 Get Quote

An in-depth analysis and comparison of the Nuclear Magnetic Resonance (NMR) spectra of 3-
pentyn-2-ol and its structural isomers, providing researchers, scientists, and drug development

professionals with a definitive guide for structural verification.

This guide presents a comprehensive validation of the chemical structure of 3-pentyn-2-ol
through a detailed examination of its 1H and 13C NMR spectral data. By comparing these

spectral features with those of its key structural isomers—2-pentyn-1-ol, 4-pentyn-2-ol, and 1-

pentyn-3-ol—this document provides a clear and objective framework for unambiguous

structural assignment. The data herein is supported by established spectral databases and is

presented in a comparative format to highlight the unique spectroscopic signature of 3-pentyn-
2-ol.

Comparative NMR Data Analysis
The structural elucidation of 3-pentyn-2-ol is definitively achieved by analyzing the chemical

shifts (δ), signal multiplicities, and coupling constants (J) in its 1H and 13C NMR spectra. The

following tables summarize the experimental data for 3-pentyn-2-ol and its isomers, providing

a basis for direct comparison.

Table 1: 1H NMR Spectral Data Comparison of Pentynol Isomers
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Compound Proton
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

3-Pentyn-2-ol H-1 (CH3) ~1.8 Doublet ~2.4

H-2 (CH) ~4.5
Quartet of

doublets
~6.8, ~2.4

H-5 (CH3) ~1.4 Doublet ~6.8

OH Variable Singlet -

2-Pentyn-1-ol H-1 (CH2) ~4.2 Triplet ~2.2

H-4 (CH2) ~2.2 Quartet ~7.5

H-5 (CH3) ~1.1 Triplet ~7.5

OH Variable Singlet -

4-Pentyn-2-ol H-1 (C≡CH) ~2.0 Triplet ~2.7

H-2 (CH) ~3.9 Sextet ~6.3

H-3 (CH2) ~2.4
Doublet of

triplets
~6.3, ~2.7

H-5 (CH3) ~1.3 Doublet ~6.3

OH Variable Singlet -

1-Pentyn-3-ol H-1 (C≡CH) ~2.5 Doublet ~2.1

H-3 (CH) ~4.4 Triplet ~6.4

H-4 (CH2) ~1.7 Sextet ~7.0

H-5 (CH3) ~1.0 Triplet ~7.4

OH Variable Singlet -

Table 2: 13C NMR Spectral Data Comparison of Pentynol Isomers
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Compound Carbon Chemical Shift (δ, ppm)

3-Pentyn-2-ol C-1 (CH3) ~3.3

C-2 (CH) ~58.0

C-3 (C≡) ~83.0

C-4 (≡C) ~79.0

C-5 (CH3) ~23.0

2-Pentyn-1-ol C-1 (CH2) ~51.0

C-2 (C≡) ~78.0

C-3 (≡C) ~87.0

C-4 (CH2) ~12.0

C-5 (CH3) ~13.0

4-Pentyn-2-ol C-1 (C≡) ~83.0

C-2 (≡CH) ~69.0

C-3 (CH2) ~30.0

C-4 (CH) ~66.0

C-5 (CH3) ~23.0

1-Pentyn-3-ol C-1 (C≡) ~85.0

C-2 (≡CH) ~72.0

C-3 (CH) ~62.0

C-4 (CH2) ~30.0

C-5 (CH3) ~10.0

Structural Interpretation and Validation
The unique arrangement of functional groups in 3-pentyn-2-ol gives rise to a distinct set of

NMR signals that differentiate it from its isomers.
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1H NMR Spectrum of 3-Pentyn-2-ol: The presence of a methyl group (H-5) adjacent to a

methine proton (H-2) results in a characteristic doublet and quartet of doublets, respectively.

The long-range coupling between the methyl group at the alkyne (H-1) and the methine

proton (H-2) further confirms the connectivity.

13C NMR Spectrum of 3-Pentyn-2-ol: The chemical shifts of the two sp-hybridized carbons

(C-3 and C-4) are characteristic of an internal alkyne. The positions of the methyl carbon (C-

1) attached to the alkyne and the methyl carbon (C-5) attached to the alcohol-bearing carbon

provide definitive evidence for the 3-pentyn-2-ol structure.

In contrast, the isomeric structures exhibit different spectral patterns. For instance, 2-pentyn-1-

ol, a primary alcohol, shows a triplet for the methylene protons adjacent to the hydroxyl group.

4-pentyn-2-ol and 1-pentyn-3-ol, both terminal alkynes, are distinguished by the presence of a

signal for the acetylenic proton (C≡CH) in their 1H NMR spectra and the characteristic

chemical shifts for a terminal alkyne in their 13C NMR spectra.

Experimental Workflow
The validation of the 3-pentyn-2-ol structure using NMR spectroscopy follows a logical

workflow, from sample preparation to spectral interpretation and comparison with alternative

structures.

Sample Preparation

NMR Data Acquisition

Data Processing & Analysis Structure Validation

3-Pentyn-2-ol Sample Dissolve in CDCl3
 

Transfer to NMR Tube
 

Acquire 1H NMR Spectrum 

Acquire 13C NMR Spectrum
 

Process Spectra (FT, Phasing, Baseline Correction)

 

 

Analyze Chemical Shifts, Multiplicities, Coupling Constants
 

Compare with Isomer Data Confirm 3-Pentyn-2-ol Structure
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[https://www.benchchem.com/product/b3427290#validation-of-3-pentyn-2-ol-structure-by-
nmr-spectroscopy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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